Increased Computed Lipophilicity (XLogP3) Relative to the Non‑Fluorinated Parent Scaffold
The target compound possesses a predicted XLogP3 of 3.2, indicative of moderate lipophilicity that enhances passive membrane permeability compared to the non‑fluorinated analog, which is expected to exhibit an XLogP3 approximately 0.3–0.5 units lower based on the well‑established hydrophobic contribution of aromatic fluorine substitution [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4‑(benzenesulfonyl)‑N‑(1,3‑benzothiazol‑2‑yl)butanamide (unsubstituted analog): XLogP3 predicted ≈ 2.7–2.9 (exact experimental value not publicly available) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) for the target; comparator value inferred from group contribution methodology and general fluorine SAR |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and off‑target binding; the reproducible XLogP3 of 3.2 provides a quality‑control benchmark that distinguishes the 6‑fluoro derivative from less lipophilic, non‑fluorinated suppliers’ offerings.
- [1] PubChem Compound Summary for CID 18585721, 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide. National Center for Biotechnology Information (2025). View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 58 (2015) 8315–8359. View Source
